N-(SEC-BUTYL)-N-ETHYLAMINE

Description

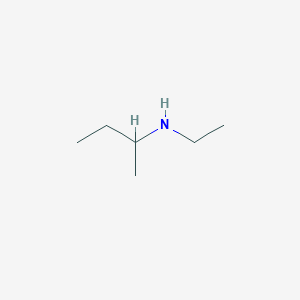

Structure

3D Structure

Properties

IUPAC Name |

N-ethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(3)7-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYKZKISJBGVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871495 | |

| Record name | N-Ethyl-sec-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21035-44-9 | |

| Record name | N-Ethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21035-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021035449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-sec-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1-methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Sec Butyl N Ethylamine

Catalytic Amination Approaches

Catalytic amination represents a cornerstone in the synthesis of amines, providing direct and atom-economical routes from readily available starting materials. The synthesis of N-(sec-Butyl)-N-ethylamine via these methods leverages the reaction of alcohols, aldehydes, or ketones with an amine source in the presence of a catalyst. google.com

Amination of Alcohols and Aldehydes in this compound Synthesis

The reductive amination of ketones or aldehydes is a prominent method for synthesizing this compound. This process typically involves the condensation of a ketone, such as 2-butanone (B6335102), or an aldehyde with ethylamine (B1201723) to form an imine intermediate. This intermediate is subsequently reduced to the target secondary amine via catalytic hydrogenation.

A variety of catalysts are effective for these transformations, including common choices like palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. The choice of solvent can also influence the reaction's efficiency, with polar protic solvents like ethanol (B145695) or ethanol-water mixtures often enhancing the reaction rate.

Development and Optimization of Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts play a crucial role in the synthesis of amines. mdpi.comrsc.org Heterogeneous catalysts are widely used in industrial applications due to their ease of separation and potential for reuse, which can lower operating costs. mdpi.comresearchgate.net Supported metal catalysts, such as nickel, cobalt, copper, and ruthenium on supports like alumina (B75360) or silica, are typical examples. researchgate.net The use of a catalyst containing copper and oxygen-containing compounds of titanium in the form of moldings has also been reported for the amination of alcohols and aldehydes. google.com

Homogeneous catalysts, while often exhibiting high activity and selectivity, can present challenges in separation from the reaction mixture. mdpi.comresearchgate.net However, advancements in this area include the development of water-soluble catalysts, such as a Cp*Iridium complex, which can efficiently catalyze the N-alkylation of amines with alcohols in aqueous media. researchgate.net The development of catalytic systems that bridge the gap between homogeneous and heterogeneous catalysis, for instance, by immobilizing a homogeneous catalyst on a solid support, is an active area of research. researchgate.net

Process Intensification and Continuous-Flow Reactor Systems in Amine Synthesis

Continuous-flow reactor systems offer significant advantages for the synthesis of amines, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgwhiterose.ac.uk The synthesis of this compound and related amines can be effectively carried out in fixed-bed reactors, which are a type of continuous-flow system. researchgate.net This setup allows for precise control over reaction parameters such as temperature and liquid hourly space velocity (LHSV). researchgate.netresearchgate.net For instance, the synthesis of N-ethyl-n-butylamine has been optimized in a fixed-bed reactor. researchgate.net Continuous-flow systems have also been utilized for the synthesis of various primary amines from nitro compounds, demonstrating the versatility of this technology. beilstein-journals.org The application of continuous-flow chemistry can lead to higher yields and improved selectivity compared to traditional batch processes. whiterose.ac.uk

Amines Disproportionation Reactions in this compound Formation

Amine disproportionation, also known as amine scrambling or redistribution, is a catalytic process where primary or secondary amines are converted into a mixture of primary, secondary, and tertiary amines. evitachem.comgoogle.com This method can be a viable route for the formation of this compound.

Mechanistic Investigations of Disproportionation Pathways

The mechanism of amine disproportionation generally involves a series of dehydrogenation, condensation, and hydrogenation steps. hw.ac.uk For the formation of a secondary amine from a primary amine, the primary amine is first dehydrogenated to an imine. This imine then reacts with another molecule of the primary amine to form a new, larger imine, which is subsequently hydrogenated to the secondary amine. hw.ac.uk In the context of forming this compound, a disproportionation reaction could involve the reaction of ethylamine and butylamine (B146782) in the presence of a suitable catalyst. hw.ac.uk The reaction is influenced by factors such as temperature and the nature of the catalyst. hw.ac.uk Mechanistic studies often involve kinetic analysis and the identification of intermediates to elucidate the reaction pathway. whiterose.ac.uknih.govchemrxiv.org

Catalyst Design and Performance Enhancement (e.g., CuO–NiO–PtO/γ-Al2O3)

The design of the catalyst is critical for achieving high activity and selectivity in amine disproportionation reactions. A notable example is the use of a CuO–NiO–PtO/γ-Al2O3 catalyst for the synthesis of N-ethyl-n-butylamine via the disproportionation of ethylamine and butylamine. evitachem.comresearchgate.net This catalytic system has demonstrated high activity and good selectivity in a fixed-bed reactor. researchgate.net The γ-Al2O3 support provides a high surface area, while the combination of copper, nickel, and platinum oxides facilitates the necessary dehydrogenation and hydrogenation steps. researchgate.nethrpub.org

Research has shown that the performance of such catalysts can be influenced by the composition of the active metals and the preparation method. researchgate.nethrpub.orgresearchgate.net For instance, in the N-alkylation of ethylenediamine (B42938) with alcohols using a CuO–NiO/γ-Al2O3 catalyst, the catalyst showed high yields for mono-N-alkylation. researchgate.net Catalyst deactivation can occur through mechanisms like carbon deposition and sintering of the active metal crystallites, and regeneration methods such as calcination can restore catalytic activity. researchgate.net

| Catalyst | Reactants | Product | Yield (%) | Purity (%) | Reference |

| CuO–NiO–PtO/γ-Al2O3 | Ethylamine + Butylamine | N-ethyl-n-butylamine | 60.7 | 99.5 | researchgate.net |

N-Alkylation Strategies for this compound

N-alkylation represents a direct and fundamental approach to the synthesis of this compound. These strategies involve the introduction of an ethyl group onto a sec-butylamine (B1681703) precursor or a sec-butyl group onto an ethylamine precursor.

Alkylation with Alkyl Halides and Other Alkylating Agents

A common laboratory-scale synthesis involves the reaction of a primary amine with an alkyl halide. libretexts.org For the preparation of this compound, this could involve reacting sec-butylamine with an ethyl halide (such as ethyl bromide) or ethylamine with a sec-butyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed. researchgate.net

A significant challenge in this method is controlling the degree of alkylation. The primary amine can be di-alkylated, leading to the formation of a tertiary amine as an undesired byproduct. libretexts.orgmasterorganicchemistry.com To favor mono-alkylation and obtain the desired secondary amine, an excess of the starting amine is often used. libretexts.org The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being preferred to enhance the nucleophilicity of the amine. Elevated temperatures can accelerate the reaction but may also promote the formation of side products.

Recent advancements have explored the use of alternative alkylating agents and catalytic systems to improve selectivity. For instance, the use of cesium hydroxide (B78521) (CsOH) has been shown to suppress over-alkylation, and the addition of tetrabutylammonium (B224687) iodide can help accelerate the mono-alkylation of sterically hindered secondary bromides. google.com

Reductive Amination Pathways Utilizing Ketones and Aldehydes

Reductive amination is a highly effective and versatile method for synthesizing secondary amines like this compound. masterorganicchemistry.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com To synthesize this compound, one could react 2-butanone with ethylamine or butanal with a sec-butylamine precursor, followed by reduction.

The key advantage of reductive amination is that it avoids the problem of multiple alkylations that can occur with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. libretexts.orgorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is also effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another viable reduction method, particularly on an industrial scale.

The reaction conditions for reductive amination are generally mild, and the use of polar protic solvents such as ethanol can improve reaction efficiency. The versatility of this method allows for the synthesis of a wide range of substituted amines. masterorganicchemistry.com

| Starting Materials | Reducing Agent/Catalyst | Solvent | Key Advantages |

| 2-Butanone and Ethylamine | NaBH(OAc)₃ | Dichloromethane | High selectivity, mild conditions |

| Butanal and sec-Butylamine | H₂/Pd/C | Ethanol | Good for large scale, avoids halide waste |

| 2-Butanone and Ethylamine | NaBH₃CN | Methanol | Selective reduction of imine |

Application of Phase Transfer Catalysis in Amine Alkylation

Phase transfer catalysis (PTC) offers a green and efficient alternative for the N-alkylation of amines. acsgcipr.org This technique facilitates the reaction between reactants present in two immiscible phases (typically aqueous and organic) by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt. acsgcipr.orgcrdeepjournal.org The catalyst transports the nucleophilic anion (in this case, the deprotonated amine) from the aqueous phase to the organic phase where it can react with the alkyl halide. crdeepjournal.org

A major benefit of PTC is the ability to use inexpensive and environmentally benign inorganic bases like sodium hydroxide or potassium carbonate, instead of organic bases. acsgcipr.org It can also allow for the use of a wider variety of solvents and, in some cases, can be performed under solvent-free conditions, which increases productivity and reduces waste. acsgcipr.orgresearchgate.net For the synthesis of this compound, PTC could be employed in the reaction between sec-butylamine and an ethyl halide.

The efficiency of a phase transfer catalyst is often characterized by empirical parameters like the "C#" (total number of carbons on the alkyl chains of the quaternary ammonium salt) and the "q-value" (sum of the reciprocals of the number of carbons on each chain). acsgcipr.org These parameters help in selecting the optimal catalyst for a specific reaction. acsgcipr.org While PTC is highly effective for primary alkyl halides, reactions with secondary halides, like a sec-butyl halide, can sometimes lead to competing elimination reactions. researchgate.net

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. This has led to the exploration of novel routes for the production of amines like this compound that incorporate principles of green chemistry and biocatalysis.

Integration of Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org Key principles relevant to the synthesis of this compound include waste prevention, maximizing atom economy, and the use of catalytic reagents over stoichiometric ones. acs.org

One of the most significant measures of the "greenness" of a reaction is the E-factor, which is the ratio of the weight of waste to the weight of the desired product. rsc.org Another metric is process mass intensity (PMI), which considers the total mass of all materials used to produce a certain amount of the active pharmaceutical ingredient. acs.org

In the context of this compound synthesis, applying green chemistry principles would favor methods like reductive amination over alkylation with alkyl halides, as the former generally has a higher atom economy. acs.org The use of catalytic hydrogenation in reductive amination is a good example of a green approach, as hydrogen is a clean reagent and the catalyst can often be recovered and reused. Furthermore, developing solvent-free reaction conditions or using greener solvents like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. japsonline.comresearchgate.net The avoidance of protecting groups, which require additional reaction steps and generate waste, is another important consideration. acs.org

Chemoenzymatic and Biocatalytic Approaches for Amine Production

Chemoenzymatic and biocatalytic methods are gaining prominence as powerful tools for the sustainable synthesis of chiral amines and other valuable chemicals. nih.govresearchgate.net These approaches utilize enzymes, which are highly specific and efficient catalysts that operate under mild conditions. acs.org

For the synthesis of amines, ω-transaminases (ATAs) are particularly useful enzymes. researchgate.netmdpi.com They can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, often with high enantioselectivity. mdpi.com A chemoenzymatic strategy for this compound could involve the enzymatic production of a chiral amine intermediate, followed by a chemical step to complete the synthesis. For instance, a transaminase could be used to produce (R)- or (S)-sec-butylamine from 2-butanone, which could then be ethylated in a subsequent chemical step.

Elucidation of Reaction Mechanisms and Kinetics of N Sec Butyl N Ethylamine

Fundamental Reactivity of Secondary Amines

Secondary amines, such as N-(sec-Butyl)-N-ethylamine, are characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. byjus.com This structure dictates their fundamental reactivity, primarily centered around the lone pair of electrons on the nitrogen atom.

Nucleophilic Properties and Basicity in Organic Transformations

The presence of a lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to amines. byjus.comlibretexts.org Basicity is a measure of a compound's ability to accept a proton (H+), while nucleophilicity refers to its ability to donate its electron pair to an electrophile to form a new covalent bond. masterorganicchemistry.com In the context of this compound, the ethyl and sec-butyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more basic and a stronger nucleophile compared to ammonia. libretexts.orgmedify.co

Generally, for amines, stronger basicity correlates with stronger nucleophilicity. masterorganicchemistry.com This means that this compound readily participates in reactions where it acts as a nucleophile. For example, it can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines. The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. medify.co

The basicity of amines is a critical factor in many organic transformations. fiveable.me They can act as bases to deprotonate acids, and this property is often exploited in various reactions to control pH or to generate more reactive species. byjus.com The pKa of the conjugate acid of a simple aliphatic secondary amine is typically around 10-11. libretexts.org

Table 1: Factors Influencing the Reactivity of this compound

| Factor | Description | Impact on Reactivity |

| Electron-donating groups | The ethyl and sec-butyl groups push electron density towards the nitrogen atom. | Increases basicity and nucleophilicity. |

| Steric Hindrance | The bulky sec-butyl group can physically obstruct the approach of electrophiles to the nitrogen atom. | Can decrease nucleophilicity without significantly affecting basicity. |

| Solvent Effects | The nature of the solvent can influence the stability of the reactants and transition states. | Polar protic solvents can solvate the amine and affect its reactivity. |

Hydrogen Abstraction Pathways in Amine Reactions

Hydrogen abstraction is another significant reaction pathway for amines. In these reactions, a radical species removes a hydrogen atom from the amine. For secondary amines like this compound, hydrogen abstraction can occur from either the N-H bond or a C-H bond on one of the alkyl substituents.

Studies on the reactions of amines with radicals have shown that the site of hydrogen abstraction is influenced by the nature of the attacking radical and the structure of the amine. nih.gov For instance, in reactions with hydroxyl radicals (•OH), a highly reactive species, hydrogen abstraction is a predominant pathway. cdnsciencepub.com The resulting amino radical (R₂N•) can then undergo further reactions. nih.gov

The formation of an α-amino radical, where the hydrogen is abstracted from a carbon atom adjacent to the nitrogen, is a common pathway. beilstein-journals.org This radical is stabilized by the adjacent nitrogen atom. Subsequent oxidation of the α-amino radical can lead to the formation of an iminium ion. beilstein-journals.org

Oxidative Transformations of this compound

This compound, as a secondary amine, is susceptible to a variety of oxidative transformations. These reactions are important in both synthetic chemistry and in understanding the environmental fate of such compounds.

Formation of Nitroso and Nitro Derivatives

Secondary amines can be oxidized to form N-nitrosoamines (also known as nitrosamines) and N-nitramines. nih.gov The formation of N-nitroso compounds is a well-documented reaction that can occur under various conditions, often involving nitrosating agents derived from nitrite (B80452) sources under acidic conditions. sci-hub.se The general reaction involves the attack of the secondary amine on a nitrosating agent. europa.eu

The reaction of secondary amines with peroxynitrite, a reactive nitrogen species, can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov The proposed mechanism involves a one-electron oxidation of the amine to form an amino radical, which then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding nitroso or nitro derivative. nih.gov

Furthermore, secondary amines can react with nitric oxide in the presence of oxygen to produce N-nitrosamines as the primary products. jst.go.jp

Amine N-Oxide Generation

While the term "amine oxide" strictly refers to the oxides of tertiary amines, the oxidation of secondary amines leads to related structures. wikipedia.org The direct oxidation of secondary amines can produce N,N-disubstituted hydroxylamines and nitrones. google.comgoogle.comresearchgate.net These reactions can be carried out using various oxidizing agents, including hydrogen peroxide. google.comgoogle.com Nitrones are valuable synthetic intermediates. google.comgoogle.com

Reactions with Environmental Oxidants (e.g., Ozone, Hydroxyl Radicals, Nitrate (B79036) Radicals)

In the atmosphere and in aquatic environments, secondary amines can react with various oxidants, influencing their environmental persistence and transformation. gdut.edu.cn

Ozone (O₃): The reaction of secondary amines with ozone is a significant atmospheric process. nih.gov The reaction is generally understood as a nucleophilic attack of the nitrogen on the ozone molecule. researchgate.net This can lead to the formation of various products, including nitroalkanes. researchgate.netnih.gov Studies on diethylamine (B46881), a structurally similar secondary amine, have shown that ozonolysis can lead to the formation of N-ethylethanimine and acetaldehyde. nih.gov

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and play a crucial role in the atmospheric and aquatic degradation of organic compounds. usda.gov The reaction of •OH with secondary amines primarily proceeds via hydrogen abstraction. cdnsciencepub.com This can occur from the N-H bond or, more commonly, from a C-H bond, particularly the one alpha to the nitrogen atom. ccsnorway.com The rate of reaction is generally faster with the neutral form of the amine compared to its protonated form. researchgate.net

Nitrate Radicals (NO₃•): The nitrate radical is an important nighttime oxidant in the atmosphere. usda.gov Reactions of secondary amines with NO₃• can lead to the formation of secondary organic aerosols. usda.gov The proposed mechanism involves hydrogen abstraction from the amine, followed by reactions of the resulting peroxy radicals. usda.gov This pathway is an alternative to the formation of amine salts. usda.gov Studies involving UV-C treatment of nitrate-rich water containing secondary amines have shown that hydroxyl radical oxidation, nitration, and nitrosation are significant transformation pathways. nih.govresearchgate.net

Table 2: Reactivity of this compound with Environmental Oxidants

| Oxidant | Primary Reaction Pathway | Key Products/Intermediates | Environmental Significance |

| Ozone (O₃) | Nucleophilic attack, H-abstraction | Nitroalkanes, imines, aldehydes | Atmospheric degradation, formation of secondary organic aerosols. nih.govresearchgate.net |

| Hydroxyl Radical (•OH) | Hydrogen abstraction (from N-H or C-H) | Amino radicals, iminium ions | Major atmospheric and aquatic degradation pathway. cdnsciencepub.comusda.gov |

| Nitrate Radical (NO₃•) | Hydrogen abstraction | Peroxy radicals, oligomers, amine salts | Important nighttime atmospheric chemistry, aerosol formation. usda.gov |

Mechanistic Studies of Amine-Oxidant Interactions (e.g., Zwitterion and Termolecular Mechanisms)

The oxidation of aliphatic amines, such as this compound, is a complex process influenced by the amine's structure, the nature of the oxidant, and reaction conditions. The reactivity of the amine is generally understood as a nucleophilic attack by the nitrogen atom on the oxidant. researchgate.net This interaction can proceed through several proposed mechanistic pathways, including zwitterionic and termolecular mechanisms, particularly in aqueous media or with specific reactants like ozone or carbon dioxide. researchgate.netresearchgate.net

The interaction often begins with the formation of an initial encounter complex. Depending on the oxidant, this can evolve through different pathways. For instance, with oxidants like ozone, the reaction may involve direct attack at the nitrogen, leading to products such as N-oxides, or at the carbon alpha to the nitrogen, which can lead to dealkylation. researchgate.net The steric hindrance provided by the sec-butyl group in this compound is expected to influence the kinetics and the preferred reaction pathway when compared to less hindered amines.

Zwitterionic Mechanism: This mechanism is often invoked for reactions of amines with electrophiles like CO2 and can be considered for certain oxidants. researchgate.net It involves a two-step process where the amine first acts as a nucleophile, attacking the oxidant to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (which can be another amine molecule) to form the final product.

Step 1: Formation of Zwitterion Amine + Oxidant ⇌ Zwitterionic Intermediate

Step 2: Deprotonation Zwitterionic Intermediate + Base ⇌ Product + [Base-H]⁺

Termolecular Mechanism: In this pathway, the reaction is proposed to occur in a single, concerted step involving the amine, the oxidant, and a second "base" molecule (which can be another amine or a solvent molecule). This base assists in the removal of a proton simultaneously as the new bond between the nitrogen and the oxidant is formed, thus avoiding the formation of a discrete zwitterionic intermediate.

Single Step: Amine + Oxidant + Base ⇌ [Transition State] ⇌ Product + [Base-H]⁺

Studies on the kinetics of reactions between various aliphatic amines and oxidants provide insight into the plausible mechanisms. For example, the oxidation of butylamine (B146782) isomers by OH radicals has been shown to favor H-abstraction at the α-carbon site. nih.gov The reaction rates are highly dependent on the position of the amino group and the specific reaction site. nih.gov While specific kinetic data for this compound oxidation is not extensively documented in readily available literature, data from analogous amines can provide a basis for understanding its reactivity.

| Amine Reactant | Oxidant/Reactant | Second-Order Rate Constant (k₂) | Conditions |

| Ethylamine (B1201723) | Ozone | 9.3 x 10⁴ M⁻¹s⁻¹ | Neutral pH |

| Diethylamine | Ozone | 2.2 x 10⁶ M⁻¹s⁻¹ | Neutral pH |

| N-ethylmonoethanolamine (EMEA) | CO₂ | 5635 m³ kmol⁻¹s⁻¹ | 298 K |

| n-Butylamine | H radical | Dominant at Cα-site | 250-2000 K |

| 2-Butylamine | OH radical | Dominant at N-site | 250-2000 K |

This table presents kinetic data for reactions of structurally related amines, providing a comparative context for the reactivity of this compound. Data sourced from studies on amine oxidation and carbon dioxide capture. researchgate.netresearchgate.netnih.gov

Reductive Processes Involving this compound

Conversion to Primary Amines using Reducing Agents

This compound, as a secondary amine, can undergo reductive processes, although the direct reduction to a primary amine involves the cleavage of a carbon-nitrogen bond, which is a challenging transformation. More commonly, secondary amines are synthesized from primary amines, but certain methodologies can achieve the reverse. One proposed pathway involves oxidation of the secondary amine to an imine, followed by hydrolysis to yield a primary amine and a carbonyl compound. eopcw.com

However, a more direct conceptual path involves reagents that can cleave N-alkyl groups. While less common than the reduction of functional groups like amides or nitriles, specific strong reducing agents or catalytic methods can be employed. For instance, certain catalytic hydrogenation conditions might lead to N-dealkylation.

The more conventional reduction involving secondary amines is the reduction of their derivatives. For example, if this compound is first converted to an amide or a related functional group, subsequent reduction can lead to different amine products. The direct reduction of the amine itself to a simpler form is not a standard transformation.

The reduction of amides to amines is a well-established reaction. davuniversity.orgyoutube.com If this compound were, for example, acylated to form an amide, this amide could then be reduced. The choice of reducing agent is critical for the success of such transformations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides, esters, and nitriles. davuniversity.orgcareerendeavour.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a milder agent, typically used for reducing aldehydes and ketones, and is generally not strong enough to reduce amides or esters. careerendeavour.commasterorganicchemistry.com

| Reducing Agent | Substrate | Product Type | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Amides, Esters, Nitriles | Amines, Alcohols | Powerful, non-selective reducing agent. youtube.comcareerendeavour.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Milder, more selective reducing agent. masterorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst (Ni, Pd, Pt) | Nitriles, Imines | Amines | Catalytic hydrogenation. davuniversity.orgchemguide.co.uk |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Enamines | Amines | Selective for imines in the presence of carbonyls. masterorganicchemistry.com |

This table summarizes common reducing agents used in amine synthesis and related reductions, indicating their typical substrates and resulting products.

Formation of Substituted Hydrazines

Substituted hydrazines are valuable intermediates in organic synthesis. The conversion of a secondary amine like this compound into a substituted hydrazine (B178648) involves the formation of a new nitrogen-nitrogen bond. Several general methods exist for this transformation.

One of the most classical methods is the nitrosation of a secondary amine followed by reduction. psu.edu

Nitrosation: this compound can be treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitrosamine, N-nitroso-N-(sec-butyl)-N-ethylamine.

Reduction: The resulting N-nitrosamine is then reduced to the 1,1-disubstituted hydrazine. A variety of reducing agents can be used for this step, including zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄). psu.edu

Another approach is electrophilic amination. This involves reacting the secondary amine with an electrophilic aminating agent. Reagents like hydroxylamine-O-sulfonic acid or N-protected oxaziridines can transfer an -NH₂ or protected amino group to the amine nitrogen. psu.eduorganic-chemistry.org For instance, reaction with an oxaziridine (B8769555) derived from diethylketomalonate can yield N-Boc protected hydrazines, which can be deprotected if necessary. organic-chemistry.org More recently, methods like the aza-Lossen rearrangement have been developed to convert amines into complex hydrazine derivatives under mild conditions. organic-chemistry.orgresearchgate.net

| Method | Reagents | Intermediate | Product |

| Nitrosation-Reduction | 1. NaNO₂/HCl 2. Zn/CH₃COOH or LiAlH₄ | N-Nitrosamine | 1,1-Disubstituted hydrazine psu.edu |

| Electrophilic Amination | Hydroxylamine-O-sulfonic acid | - | 1,1-Disubstituted hydrazine psu.edu |

| Electrophilic Amination | Diethylketomalonate-derived oxaziridine | N-Boc hydrazine | 1,1-Disubstituted hydrazine organic-chemistry.org |

| Aza-Lossen Rearrangement | Multi-step process with specific reagents | N-substituted isocyanate | Complex hydrazine derivatives researchgate.net |

This table outlines common synthetic methods for converting secondary amines into substituted hydrazines.

Nucleophilic Substitution and Addition Reactions of the Compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows the compound to participate in a variety of nucleophilic substitution and addition reactions.

Reactions with Carbonyl Compounds and Other Electrophilic Centers

This compound, as a secondary amine, reacts with aldehydes and ketones in a nucleophilic addition reaction to form enamines. eopcw.comlibretexts.org This reaction is typically acid-catalyzed and is reversible.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate known as a carbinolamine after a proton transfer. eopcw.comlibretexts.org

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org

Iminium Ion Formation: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Enamine Formation: Since the nitrogen of the iminium ion lacks a proton to be removed (as it came from a secondary amine), a proton is instead removed from an adjacent carbon (the α-carbon) by a base (e.g., water or another amine molecule) to form the final, neutral enamine product, which contains a C=C double bond adjacent to the nitrogen. libretexts.org

Beyond carbonyls, this compound can react with other electrophilic centers. These include:

Acyl Halides and Anhydrides: Reaction with these reagents leads to N-acylation, forming the corresponding N,N-disubstituted amide. This is a nucleophilic acyl substitution reaction.

Alkyl Halides: The amine can act as a nucleophile to displace a halide ion from an alkyl halide, leading to the formation of a tertiary amine. This is a nucleophilic aliphatic substitution (Sₙ2) reaction.

Activated Alkenes: The amine can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. nih.gov

| Electrophile | Reaction Type | Product Class |

| Aldehyde / Ketone | Nucleophilic Addition | Enamine libretexts.org |

| Acyl Chloride / Anhydride | Nucleophilic Acyl Substitution | N,N-Disubstituted Amide |

| Alkyl Halide | Nucleophilic Aliphatic Substitution (Sₙ2) | Tertiary Amine |

| α,β-Unsaturated Carbonyl | Michael (Conjugate) Addition | β-Amino Carbonyl Compound nih.gov |

This table summarizes the reactions of this compound with various electrophiles.

Complexation and Coordination Chemistry

The nitrogen lone pair of this compound allows it to act as a Lewis base, coordinating to metal centers to form metal complexes. As a simple secondary amine, it typically functions as a monodentate ligand, binding to the metal through the nitrogen atom. The steric bulk of the sec-butyl and ethyl groups can influence the stability and geometry of the resulting coordination complexes compared to less hindered amines.

| Metal Ion | Ligand Type | Coordination Behavior |

| Iridium (Ir) | Chiral aminodiphosphine derived from sec-butylamine (B1681703) | P,P-bidentate coordination; amine N is non-coordinating. acs.org |

| Lead (Pb) | N-butyl-N-ethyldithiocarbamate | Dithiocarbamate (B8719985) acts as a bidentate chelator. orientjchem.org |

| Cobalt (Co) | Hybrid urea-carboxamide ligands with N-ethyl amine backbone | Amine nitrogen is part of a multidentate ligand system. acs.org |

| Platinum (Pt) | Various alkylamines | Forms square planar complexes, e.g., with cyclopropylamine. google.com |

This table illustrates the coordination behavior of this compound and structurally related amine ligands with various metal ions.

Kinetic Investigations of this compound Reactions

The kinetic investigation of chemical reactions involving this compound, a secondary amine, is crucial for understanding its transformation pathways, reactivity, and potential applications in various chemical processes. This section delves into the specifics of its reaction kinetics, including the determination of rate constants, the influence of reaction parameters, and the role of catalysis.

Determination of Species-Specific Second-Order Rate Constants

Direct experimental data for the species-specific second-order rate constants for reactions of this compound are not extensively available in the reviewed literature. However, the reactivity of this secondary amine can be inferred by examining kinetic data for structurally similar amines. The rate of a chemical reaction is often described by a rate law, and for many elementary reactions involving amines, a second-order rate law is observed. This means the rate is proportional to the concentration of both the amine and the reacting species.

The steric hindrance around the nitrogen atom and the electronic effects of the alkyl groups significantly influence the reaction rates. In this compound, the nitrogen is bonded to an ethyl group and a sec-butyl group. The sec-butyl group, with its branching at the alpha-carbon, presents more steric hindrance than a linear butyl group, which can affect the accessibility of the nitrogen lone pair and the abstractable hydrogen atoms on the N-H and adjacent C-H bonds.

To provide context, the following table presents experimentally determined second-order rate constants for various secondary amines with common reactants like hydroxyl radicals (•OH) and ozone (O₃). These values offer a basis for estimating the potential reactivity of this compound. For instance, the rate constant for the vapor-phase reaction of sec-butylamine with hydroxyl radicals has been estimated as 4.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C. This corresponds to an atmospheric half-life of about 9 hours. For butylethylamine, a structural isomer, the estimated rate constant for the reaction with hydroxyl radicals is 8.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C, leading to an atmospheric half-life of approximately 5 hours.

| Amine | Reactant | Second-Order Rate Constant (k) | Temperature (K) | Phase | Reference |

|---|---|---|---|---|---|

| Diethylamine | •OH | (4.9 ± 0.1) × 10⁹ M⁻¹s⁻¹ (neutral form) | Ambient | Aqueous | researchgate.net |

| Diethylamine | O₃ | 9.3 × 10⁴ - 2.2 × 10⁶ M⁻¹s⁻¹ | Ambient | Aqueous | nih.govresearchgate.net |

| Dimethylamine (B145610) | •OH | 6.54 × 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 | Gas | ccsnorway.com |

| N-ethyl-n-butylamine | - | Investigated for CO₂ capture, but specific rate constants not provided in the abstract. | - | - | researchgate.net |

| sec-Butylamine | - | Participates in reactions with Hg(³P₀), but specific second-order rate constants are not detailed in the abstract. | - | - |

The data illustrates that the reaction rates of secondary amines are highly dependent on the specific reactant and the reaction conditions. The electronic and steric properties of this compound suggest its reactivity would be comparable to other secondary amines like diethylamine and N-ethyl-n-butylamine.

Influence of Reaction Parameters (Temperature, Pressure, Solvent Effects)

The kinetics of reactions involving this compound are significantly influenced by external parameters such as temperature, pressure, and the choice of solvent. These factors can alter reaction rates and, in some cases, the reaction mechanism itself.

Temperature: Generally, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate constant, a relationship described by the Arrhenius equation. However, some gas-phase reactions of amines with radicals, such as •OH, exhibit a negative temperature dependence, where the rate constant decreases as the temperature rises. ccsnorway.comfrontiersin.org This phenomenon is often attributed to the formation of a pre-reactive complex, which is less stable at higher temperatures. The thermolysis of some amines has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature. acs.org

Solvent Effects: The solvent can play a crucial role in the kinetics of liquid-phase reactions of this compound. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can influence the stability of reactants, transition states, and products. researchgate.netresearchgate.net For nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction compared to nonpolar solvents. acs.org Protic solvents, such as water and alcohols, can form hydrogen bonds with the amine, which can affect its nucleophilicity and basicity, thereby influencing the reaction rate. researchgate.net The rate of reaction of α,β-unsaturated nitriles and amides with secondary amines was found to be significantly influenced by the electrophilicity of the medium. researchgate.net

Role of Catalysis in Modulating Reaction Kinetics

Catalysis provides a powerful tool for controlling the rate and selectivity of reactions involving this compound. Various catalytic systems can be employed to accelerate desired transformations.

Acid-Base Catalysis: The aminolysis of esters, for example, can be catalyzed by both acids and bases. In the reaction of ethyl formate (B1220265) with n-butylamine, the reaction is subject to general base catalysis.

Metal-Catalyzed Oxidations: Transition metal complexes are effective catalysts for the oxidation of secondary amines. For instance, rhodium porphyrin complexes can catalyze the aerobic oxidative N-dealkylation of secondary amines in aqueous solutions. worldscientific.com Kinetic studies of such reactions have shown first-order kinetics with respect to the catalyst. worldscientific.com Platinum(II) complexes have also been used for the mild oxidation of secondary amines to nitrones using hydrogen peroxide as the oxidant. rsc.org The synthesis of N-ethyl-n-butylamine has been achieved through the disproportionation of amines using a CuO–NiO–PtO/γ-Al₂O₃ catalyst. researchgate.net

Biocatalysis and Biomimetic Catalysis: Enzymes, such as amine oxidases, can catalyze the oxidation of amines with high specificity. While not directly studying this compound, research into bioinspired quinone catalysts has demonstrated the aerobic dehydrogenation of secondary amines. nih.gov These systems often involve a metal co-catalyst, such as ZnI₂, which activates the quinone and facilitates catalytic turnover. nih.gov

The following table summarizes the types of catalysis applicable to secondary amine reactions, which could be extended to this compound.

| Catalyst Type | Reaction Type | Example Catalyst | Reference |

|---|---|---|---|

| Acid-Base | Aminolysis | Acetic Acid | |

| Transition Metal Complex | Oxidation/Dealkylation | Rhodium Porphyrins, Platinum(II) complexes | worldscientific.comrsc.org |

| Heterogeneous | Disproportionation | CuO–NiO–PtO/γ-Al₂O₃ | researchgate.net |

| Biomimetic | Aerobic Dehydrogenation | 1,10-phenanthroline-5,6-dione/ZnI₂ | nih.gov |

Theoretical and Computational Chemistry Studies on N Sec Butyl N Ethylamine

Quantum Mechanical (QM) Calculations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(sec-Butyl)-N-ethylamine, such as its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT calculations can be employed to determine a variety of structural and electronic properties. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such investigations on amine-containing molecules. acs.org

DFT methods can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. These electronic descriptors are crucial for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic sites. For secondary amines, the nitrogen lone pair typically plays a significant role in its chemical behavior. rsc.org

Table 1: Representative DFT-Calculated Properties for a Secondary Amine (Note: This table is illustrative and based on typical values for similar secondary amines, as specific data for this compound is not readily available in the cited literature.)

Ab initio and post-Hartree-Fock methods are another class of quantum chemical calculations that are, in principle, more accurate than DFT because they are based on first principles without empirical parameterization. github.io The Hartree-Fock (HF) method itself is a foundational ab initio method, but it does not account for electron correlation, which can be significant for accurate reactivity predictions. github.ioststephens.net.in

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF method by including electron correlation. ststephens.net.inwikipedia.org These methods can provide more reliable predictions of reaction barriers and thermochemistry. epfl.ch For predicting the reactivity of this compound, these higher-level methods would be crucial for obtaining accurate activation energies for various potential reactions, such as nucleophilic substitution or oxidation. github.io

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying intermediate species, and locating the transition states that connect them.

The oxidation of aliphatic amines can proceed through several mechanisms. mdpi.com For a secondary amine like this compound, a common oxidation pathway involves the initial formation of an aminium radical cation, followed by deprotonation at an α-carbon to yield an α-amino radical. mdpi.com Further oxidation can then lead to an iminium cation. Computational studies can model these steps, calculating the energies of the intermediates and the transition states connecting them. This allows for a detailed understanding of the reaction mechanism and the factors that influence it. researchgate.net

Reduction pathways are less common for simple aliphatic amines but can be studied computationally if a suitable reducing agent is present. Theoretical calculations can help to identify the most likely sites for electron addition and subsequent bond cleavage.

In many reactions of this compound, multiple products can be formed through competing reaction channels. For example, in a reaction with a radical species like the hydroxyl radical (•OH), hydrogen abstraction can occur from different positions on the molecule (the N-H bond, or C-H bonds at various carbons). researchgate.net

Variational Transition State Theory (VTST) can be used in conjunction with quantum chemical calculations to predict the rate constants for each of these competing pathways. nih.gov The branching ratio, which is the fraction of the reaction that proceeds through a particular channel, can then be determined. For secondary amines, hydrogen abstraction from the N-H bond and the α-C-H bonds are often the most significant competing channels. researchgate.net The relative barrier heights for these abstraction reactions will determine the product distribution.

Table 2: Illustrative Calculated Branching Ratios for H-abstraction from a Secondary Amine by •OH at 298 K (Note: This table is illustrative and based on typical findings for similar secondary amines, as specific data for this compound is not readily available in the cited literature.)

Kinetic Modeling and Prediction of Reaction Rates

By calculating the potential energy surface for a reaction, including the energies of reactants, products, intermediates, and transition states, rate constants can be predicted using theories like Transition State Theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These models can then be used to simulate the chemical kinetics of complex systems involving this compound.

Computational Approaches to Rate Constant Estimation

The estimation of reaction rate constants is a cornerstone of computational kinetics. For a secondary amine like this compound, reactions of interest often involve hydrogen abstraction or nucleophilic attack. Theoretical methods such as Transition State Theory (TST) are commonly employed to calculate these rate constants. The general workflow involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: The geometry of the transition state connecting reactants and products is located on the potential energy surface. This is a critical step that often requires sophisticated search algorithms.

Frequency Calculation: Vibrational frequencies are calculated for all stationary points (reactants, products, and transition state) to confirm their nature (minima or first-order saddle points) and to compute zero-point vibrational energies (ZPVE) and thermal corrections.

Rate Constant Calculation: The rate constant (k) is then calculated using the TST equation, which incorporates the energy barrier (the difference in energy between the transition state and the reactants) and the partition functions of the species involved.

Various levels of theory can be applied, with Density Functional Theory (DFT) methods often providing a good balance between accuracy and computational cost for molecules of this size. For higher accuracy, composite methods or coupled-cluster calculations may be utilized, particularly for the energy calculations.

Table 1: Representative Theoretical Methods for Rate Constant Estimation

| Method | Description | Typical Application |

| Transition State Theory (TST) | A fundamental theory that relates the rate of a reaction to the properties of the activated complex (transition state). | Calculation of thermal rate constants for elementary reactions. |

| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic structure of molecules, providing a good compromise between accuracy and cost. | Geometry optimization, frequency calculations, and energy barrier determination. |

| Coupled-Cluster (CC) Theory | A high-level ab initio method that provides very accurate energies, but is computationally expensive. | High-accuracy single-point energy calculations for critical points on the PES. |

Simulation of Amine Reaction Dynamics

While TST provides a good estimate of the rate constant, it relies on several assumptions. Molecular dynamics (MD) simulations can offer a more detailed picture of the reaction process by simulating the actual trajectories of the reacting molecules. By starting a simulation with the system at the transition state, one can observe the subsequent atomic motions and energy redistribution as the reaction proceeds to products.

For this compound, MD simulations could be used to study:

Post-transition state dynamics: Understanding how the energy released after passing the transition state is distributed among the vibrational and rotational modes of the products.

Solvent effects on dynamics: Investigating how solvent molecules interact with the reacting species and influence the reaction pathway and rate.

Intramolecular dynamics: Examining how the flexibility of the sec-butyl and ethyl groups affects the approach to the transition state and the subsequent product formation.

These simulations typically employ a potential energy surface, which can be generated from quantum mechanical calculations ("on-the-fly" or ab initio MD) or by using pre-computed force fields.

Molecular Simulations and Conformational Analysis

The flexible nature of the sec-butyl and ethyl groups in this compound gives rise to a complex conformational landscape. Molecular simulations are indispensable tools for exploring these different conformations and understanding their relative stabilities and the influence of the surrounding environment.

Conformational Preferences and Energy Landscapes of Branched Secondary Amines

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. libretexts.org For this compound, rotation around the C-N and C-C single bonds leads to a multitude of possible conformers.

Computational approaches to conformational analysis often involve:

Systematic or Stochastic Searches: Systematically rotating all rotatable bonds by a certain increment or using stochastic methods like Monte Carlo to generate a wide range of possible conformations.

Geometry Optimization: Each generated conformation is then optimized using a suitable level of theory (often a computationally less expensive method initially, followed by refinement with a more accurate one) to find the nearest local energy minimum.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated and compared to determine their relative stabilities and to construct a potential energy surface.

Table 2: Key Factors Influencing Conformational Stability in this compound

| Factor | Description | Expected Influence |

| Steric Hindrance | Repulsive interactions between the bulky sec-butyl and ethyl groups when they are in close proximity. libretexts.org | Conformations that minimize the spatial overlap of the alkyl groups will be energetically favored. |

| Torsional Strain | The energy cost associated with eclipsing interactions between bonds on adjacent atoms. libretexts.org | Staggered conformations around the C-N and C-C bonds will be more stable than eclipsed conformations. |

| Intramolecular H-Bonding | Although not a classic hydrogen bond donor, weak C-H···N interactions might play a minor role in stabilization. | Certain conformations might be slightly stabilized by these weak interactions. |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules, be they other amine molecules or solvent molecules. The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor, which is a dominant intermolecular interaction in protic solvents.

Molecular dynamics simulations are particularly well-suited for studying these interactions. By simulating a box of this compound molecules (for a pure liquid) or the amine in a solvent, one can analyze:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local molecular structure. For example, the N···H-O RDF in an aqueous solution would reveal the extent of hydrogen bonding.

Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds formed between the amine and solvent molecules can be calculated, offering a picture of the solvent shell structure and exchange rates.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to a solvent, and it can be calculated using various simulation techniques. It provides a measure of how favorably the molecule interacts with the solvent.

In nonpolar solvents, the dominant intermolecular forces would be weaker van der Waals interactions. The branched structure of the sec-butyl group may influence the packing efficiency of the molecules in the liquid state. The choice of solvent can significantly impact the conformational equilibrium by preferentially stabilizing certain conformers through specific interactions.

Applications of N Sec Butyl N Ethylamine in Advanced Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of N-(sec-Butyl)-N-ethylamine as a foundational element in organic synthesis is predicated on its identity as a chiral secondary amine. Such compounds are highly sought-after building blocks for the preparation of a wide range of more complex molecules.

Construction of Complex Organic Molecules

As a chiral building block, this compound offers a scaffold upon which greater molecular complexity can be built. The nitrogen atom provides a nucleophilic site for the introduction of various substituents, while the inherent chirality of the sec-butyl group can be leveraged to influence the stereochemical outcome of subsequent reactions. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity. The amine can be incorporated into larger frameworks through reactions such as acylation, alkylation, and reductive amination, serving as a key component in the assembly of intricate target molecules.

Reagent in Multi-Component Reactions (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Mannich reaction is a classic example of a three-component reaction that constructs a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

In this reaction, a secondary amine like this compound reacts with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an acidic proton (like a ketone, alkyne, or nitroalkane). The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the nucleophilic carbon component. wikipedia.org The use of a chiral amine can impart stereoselectivity, making the Mannich reaction a powerful tool for asymmetric synthesis. mdpi.com

| Reactant | Role | Mechanism Step |

|---|---|---|

| This compound (Secondary Amine) | Nucleophile | Attacks the aldehyde to form a hemiaminal, which then dehydrates. |

| Aldehyde (e.g., Formaldehyde) | Electrophile | Reacts with the amine to form an iminium ion intermediate. |

| Enolizable Carbonyl Compound | Nucleophile (as enol/enolate) | Attacks the electrophilic iminium ion to form the C-C bond. |

Catalytic Applications of this compound and its Derivatives

Beyond its role as a stoichiometric reagent, this compound and, more significantly, its derivatives, play crucial roles in modern catalysis.

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition metal catalysis is a cornerstone of modern organic synthesis, and the ligands coordinating to the metal center are paramount in controlling reactivity, selectivity, and catalyst stability. Derivatives of chiral secondary amines are frequently incorporated into ligand structures for reactions like the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C–N) bonds. acs.orgnih.gov

While this compound itself is not typically used directly as a ligand, it serves as a precursor for more complex, sterically demanding, and electronically tunable ligands. By functionalizing the amine or incorporating it into a larger phosphine- or N-heterocyclic carbene (NHC)-containing scaffold, chemists can design ligands that facilitate challenging cross-coupling reactions. researchgate.net These ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and can prevent undesirable side reactions like β-hydride elimination, which is a common issue when coupling secondary alkylamines. acs.org The development of specialized ligands has enabled the coupling of a vast range of amines with aryl and heteroaryl halides. nih.gov

| Component | Function | Example |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the metal center, influences reactivity and selectivity. | Phosphine ligands (e.g., BrettPhos, RuPhos) derived from amine precursors. nih.gov |

| Amine Nucleophile | Forms the C-N bond with the electrophile. | Primary or secondary amines. |

| Aryl/Heteroaryl (Pseudo)halide | Electrophilic coupling partner. | Aryl bromides, chlorides, or triflates. |

| Base | Facilitates catalyst turnover and neutralizes acid byproduct. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

Organocatalysis and Chiral Induction in Asymmetric Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal- and enzyme-based catalysis. Chiral secondary amines are among the most powerful classes of organocatalysts, particularly in transformations involving enamine or iminium ion intermediates. rsc.orgrsc.org

Enantiomerically pure forms of this compound, such as (R)- or (S)-N-ethylbutan-2-amine, can be used as chiral auxiliaries or incorporated into more complex catalyst structures. nih.gov In enamine catalysis, the chiral secondary amine condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. The inherent chirality of the catalyst directs the subsequent reaction with an electrophile to proceed with high enantioselectivity, after which the catalyst is regenerated upon hydrolysis. acs.org This strategy is central to many asymmetric reactions, including Michael additions and α-alkylations, and has been instrumental in the total synthesis of complex natural products like alkaloids. rsc.orgnih.gov

Biocatalysis Utilizing Amine Transaminases

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild conditions. While this compound is a product of synthesis, the production of its chiral precursor, sec-butylamine (B1681703), is a prime application for biocatalysis. wikipedia.org Amine transaminases (ATAs), also known as ω-transaminases, are powerful enzymes for the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.netnih.gov

These enzymes catalyze the transfer of an amino group from a simple, inexpensive amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor (in this case, 2-butanone) with high enantioselectivity. diva-portal.orgmdpi.com This biocatalytic step can produce enantiomerically pure (R)- or (S)-sec-butylamine, depending on the selectivity of the chosen enzyme. researchgate.netresearchgate.net This chiral primary amine is a critical intermediate that can then be chemically ethylated to yield the final, enantiopure this compound. This chemoenzymatic approach combines the unparalleled stereocontrol of enzymes with the efficiency of traditional chemical methods. nottingham.ac.uk While direct enzymatic synthesis of secondary amines is more challenging, cascade reactions involving multiple enzymes are an area of active research. diva-portal.org

Synthesis of Specialized Chemical Compounds

This compound is a key precursor in the synthesis of several commercially important chemical products, ranging from herbicides that protect crops to complex molecules with potential therapeutic applications.

Precursor to Agrochemicals (e.g., Herbicides like Pebulate and Benfluralin)

The nucleophilic nature of this compound makes it a suitable reagent for the synthesis of various agrochemicals, most notably herbicides.

Pebulate: This thiocarbamate herbicide is used for the selective control of grassy and broadleaf weeds in crops such as sugar beets and tobacco. nih.gov The synthesis of Pebulate involves the reaction of this compound with S-propyl chlorothioformate. In this reaction, the secondary amine acts as a nucleophile, displacing the chloride from the chlorothioformate to form the final thiocarbamate product.

Benfluralin: A dinitroaniline herbicide, Benfluralin is utilized for pre-emergence control of annual grasses and broadleaf weeds in a variety of crops including cotton, fruit trees, and soybeans. wikipedia.orgagropages.com The synthesis of Benfluralin involves the nucleophilic aromatic substitution reaction between this compound and 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene. nih.gov The secondary amine displaces the chlorine atom on the aromatic ring to yield the final herbicide. nih.gov

| Herbicide | Chemical Class | Precursor | Key Synthesis Reaction |

|---|---|---|---|

| Pebulate | Thiocarbamate | This compound, S-propyl chlorothioformate | Nucleophilic Acyl Substitution |

| Benfluralin | Dinitroaniline | This compound, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | Nucleophilic Aromatic Substitution |

Intermediates for Pharmaceutical Synthesis (e.g., Milnacipran (B1663801) Analogues)

While direct synthesis of the antidepressant Milnacipran typically involves N,N-diethylamine, the structural similarity of this compound to the diethylamine (B46881) moiety in Milnacipran suggests its potential use in the synthesis of novel analogues. evitachem.com Milnacipran, chemically known as (±)-[Z]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, is a serotonin-norepinephrine reuptake inhibitor. nih.gov

Research into Milnacipran analogues often involves modification of the amine group to explore structure-activity relationships. nih.gov The synthesis of such analogues could involve the reaction of a suitable activated cyclopropanecarboxylic acid derivative with this compound to introduce the N-sec-butyl-N-ethylamino group. This modification allows for the investigation of how changes in the steric and electronic properties of the amine substituent affect the pharmacological activity of the resulting compound. For instance, conformationally restricted analogues of milnacipran have been synthesized to explore their potential as NMDA receptor antagonists. nih.gov

Applications in Materials Science (e.g., Polymers, Functional Materials)

Secondary amines, including this compound, have found applications in materials science, particularly in the synthesis of polymers and functional materials. evitachem.com The presence of the secondary amine functionality allows for its incorporation into polymer chains or its use as a modifying agent.

In polymer chemistry, secondary amines can act as chain transfer agents or be incorporated as monomers in polymerization reactions to impart specific properties to the resulting polymer. The N-H bond in this compound can participate in reactions to form linkages within a polymer backbone. While specific examples detailing the extensive use of this compound in large-scale polymer production are not widely documented in the reviewed literature, the fundamental reactivity of secondary amines suggests its potential in creating novel polymers with tailored characteristics.

In the realm of functional materials, secondary amines are used to modify surfaces and create materials with specific functionalities. For example, related secondary amines are used to modify the surface chemistry in capillary electrochromatography for enhanced analytical separations. evitachem.com

Emerging Applications in Process Chemistry and Sustainable Technologies

The development of more efficient and environmentally friendly chemical processes is a key focus of modern chemistry. This compound and related secondary amines are being explored in the context of sustainable technologies and process chemistry.

Modern industrial synthesis of secondary amines is moving towards catalytic amination technologies for higher efficiency. evitachem.com Greener synthesis routes for related compounds, such as N-ethyl-n-butylamine, have been developed using methods like the disproportionation of amines over a CuO–NiO–PtO/γ-Al2O3 catalyst. researchgate.net This method offers a simple separation process and avoids the generation of water as a byproduct. researchgate.net Such catalytic systems represent a more sustainable approach to the production of secondary amines.

Derivatives and Analogues of N Sec Butyl N Ethylamine

Synthesis and Structural Elucidation of Novel Derivatives

The secondary amine functionality of N-(sec-Butyl)-N-ethylamine serves as a versatile handle for the synthesis of a variety of derivatives. Key among these are dithiocarbamates, sulfenamides, and N-substituted aminoalcohols, which are formed through reactions targeting the nucleophilic nitrogen atom.

Dithiocarbamates are readily synthesized from this compound through a multi-component reaction. The synthesis is typically initiated by the reaction of the secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt. asianpubs.org This intermediate can then be reacted with an alkyl halide or another electrophile in a one-pot procedure to yield the final dithiocarbamate product. organic-chemistry.orgrsc.org The general reaction scheme is as follows:

Formation of the Dithiocarbamate Salt: this compound reacts with carbon disulfide (CS₂) to form the N-(sec-Butyl)-N-ethyldithiocarbamate anion.

Alkylation: The dithiocarbamate salt is then treated with an electrophile (e.g., an alkyl halide, R-X) to form the S-alkylated product. organic-chemistry.org

Modern synthetic approaches for dithiocarbamates focus on environmentally friendly methods, utilizing green solvents or solvent-free conditions to achieve high yields. rsc.org

Sulfenamides derived from this compound are typically prepared via oxidative cross-coupling reactions between the amine and a thiol (R-SH). nih.govsemanticscholar.org This S-N bond formation can be catalyzed by various systems, including 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) with molecular oxygen as the terminal oxidant. nih.gov The reaction involves the generation of a thiyl radical and an amino radical, which then couple to form the sulfenamide. semanticscholar.org A range of thiols, including aromatic and heterocyclic variants like 2-mercaptobenzothiazole, can be employed in this transformation. nih.gov

Structural elucidation for both dithiocarbamates and sulfenamides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional group vibrations, such as the C=S and C-N bonds in dithiocarbamates. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, confirming the connectivity of the sec-butyl, ethyl, and substituent groups. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives.

The synthesis of N-substituted aminoalcohols from this compound can be achieved through several synthetic routes. One common method is the nucleophilic ring-opening of epoxides. The nitrogen atom of this compound attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-aminoalcohol. This reaction is regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide.

Another established method is the Mannich reaction, where the amine is reacted with an aldehyde (like formaldehyde) and a compound containing an active hydrogen. google.com More advanced strategies for producing complex aminoalcohol structures, such as syn-1,3-amino alcohols, involve palladium-catalyzed allylic C-H amination, where an N-substituted carbamate (B1207046) derived from the parent amine is used as the nucleophile. nih.gov The stereochemistry of the resulting aminoalcohol can often be controlled through the use of chiral catalysts or substrates. nih.gov

Reactivity and Mechanistic Studies of Functionalized Derivatives

The functional groups introduced in the derivatives of this compound govern their subsequent reactivity.

Dithiocarbamates are known for their ability to act as chelating agents for a wide range of metal ions through their two sulfur donor atoms. researchgate.net This property is central to many of their applications. The reactivity of the dithiocarbamate moiety can be tuned by the nature of the substituent on the sulfur atom.

Sulfenamides are characterized by the presence of a relatively labile sulfur-nitrogen bond. This bond can undergo cleavage under various conditions. The synthesis of sulfenamides through oxidative coupling often proceeds via a radical mechanism, where thiyl and amino radicals are generated as key intermediates. nih.govsemanticscholar.org This suggests that the S-N bond can be susceptible to homolytic cleavage. The reactivity is also influenced by the electronic nature of the substituents on both the sulfur and nitrogen atoms.

Mechanistic studies on the reactions of secondary amines provide insight into the potential pathways for derivatives of this compound. For instance, the formation of N-nitrosodimethylamine from dimethylamine (B145610) and chloramine (B81541) proceeds through a 1,1-dimethylhydrazine (B165182) intermediate, which is then oxidized. nih.gov Similar pathways involving hydrazine-like intermediates could be relevant for the reactions of this compound derivatives under specific oxidative conditions.

Structure-Activity Relationship (SAR) and Structure-Reactivity Studies of Analogues

While specific SAR studies on this compound are not extensively documented, principles from related chemical series, such as the cycloalkanol ethylamine (B1201723) scaffold, can provide valuable insights. ebi.ac.ukresearchgate.net SAR studies investigate how modifications to a molecule's structure affect its biological activity or chemical reactivity.

For analogues of this compound, key structural modifications would include:

Alteration of the Alkyl Groups: Replacing the ethyl or sec-butyl group with other alkyl chains (e.g., propyl, isobutyl, tert-butyl) would modulate the molecule's lipophilicity, steric bulk, and pKa.

Introduction of Functional Groups: Incorporating functional groups like hydroxyls, ethers, or aromatic rings would significantly alter the polarity, hydrogen bonding capability, and potential for specific interactions with biological targets or reactants.